exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane
Description
exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane is a bicyclic tertiary amine featuring a 1,2,4-triazole substituent at the exo-3 position of the azabicyclo[3.2.1]octane scaffold. This compound is structurally characterized by its rigid bicyclic framework and the electron-rich 3,5-dimethyltriazole moiety, which confers unique physicochemical and pharmacological properties. It has been investigated primarily as a synthetic intermediate in the development of receptor-targeted therapeutics, particularly in the context of chemokine receptor modulation (e.g., CCR5) and central nervous system (CNS) drug discovery .
Key physicochemical properties include a molecular weight of 234.34 g/mol (C₁₃H₂₂N₄), a purity >98%, and stability under refrigerated (2–8°C), light-protected conditions . Its stereochemical configuration (exo) is critical for molecular recognition, as evidenced by its role in maraviroc, a CCR5 antagonist approved for HIV treatment, which shares structural similarities but differs in substituent groups .
Properties
Molecular Formula |
C11H18N4 |
|---|---|
Molecular Weight |
206.29 g/mol |
IUPAC Name |
(1R,5S)-3-(3,5-dimethyl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C11H18N4/c1-7-13-14-8(2)15(7)11-5-9-3-4-10(6-11)12-9/h9-12H,3-6H2,1-2H3/t9-,10+,11? |
InChI Key |
YSBNHAFIMYJNBR-ZACCUICWSA-N |
Isomeric SMILES |
CC1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3)C |
Canonical SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3)C |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Hydrogenation in Methanol
In a representative procedure, a solution of the benzyl-protected precursor (2.0 g, 6.17 mmol) in methanol (30 mL) is treated with 10% palladium on carbon (0.25 g) under hydrogen (50 psi) at ambient temperature for 18 hours. Filtration through Celite and solvent evaporation yields the deprotected product as a pale yellow solid in 94% yield (1.36 g). Key advantages include:
-
Mild conditions : Ambient temperature prevents thermal degradation.
-
High efficiency : Near-quantitative conversion minimizes purification demands.
Ammonium Formate-Mediated Transfer Hydrogenation
An alternative employs ammonium formate (630 mg, 10 mmol) and 10% Pd/C (32 mg) in ethanol under reflux for 12 hours. This method achieves 58% yield (135 mg) and is favored for scalability despite moderate efficiency. The use of ethanol as a solvent enhances solubility of polar intermediates, though prolonged heating may necessitate careful temperature control.
Cyclocondensation for Triazole Ring Formation
The triazole moiety is introduced via cyclocondensation, often preceding azabicyclo[3.2.1]octane functionalization.
One-Pot Amide Activation and Cyclization
A "one-pot" protocol activates an amide precursor (e.g., N-(azabicyclo[3.2.1]octan-3-yl)acetamide ) with phosphorus oxychloride in chloroform at 0°C, followed by treatment with acetic hydrazide. Heating under reflux in toluene with p-toluenesulfonic acid drives cyclocondensation, forming the triazole ring. This method avoids isolation of intermediates, improving throughput.
Mannich Reaction for Direct Functionalization
The Mannich reaction enables direct installation of the triazole onto the azabicyclo core. A ketone (e.g., 3-acetyl-8-azabicyclo[3.2.1]octane) reacts with paraformaldehyde and the triazole amine hydrochloride in ethanol under acidic conditions. Yields are moderate (~60–70%), but stereochemical fidelity is preserved due to the rigid bicyclic framework.
Comparative Analysis of Synthetic Routes
The table below contrasts key methodologies:
Stereochemical Considerations
The exo configuration at the triazole-azabicyclo junction is critical for biological activity. Nuclear Overhauser effect (NOE) spectroscopy confirms the spatial orientation of the triazole relative to the bicyclic amine. Catalytic hydrogenation preserves stereochemistry, as evidenced by identical ¹H-NMR shifts (δ 1.72–2.20 ppm for axial protons) in both protected and deprotected forms.
Purification and Characterization
Crude products are typically purified via:
-
Crystallization : Ethyl acetate/hexane mixtures afford white crystalline solids.
-
Chromatography : Silica gel elution with CH₂Cl₂/MeOH (9:1) resolves regioisomeric impurities.
Characterization relies on:
-
¹H-NMR : Distinct singlet at δ 2.50 ppm for triazole-methyl groups.
-
Mass spectrometry : Molecular ion peak at m/z 206.29 ([M+H]⁺).
Industrial-Scale Adaptations
For kilogram-scale production, continuous hydrogenation reactors replace batch systems, reducing Pd catalyst loading by 40%. Solvent recovery systems (e.g., ethanol distillation) enhance sustainability, aligning with green chemistry principles.
Emerging Methodologies
Recent advances explore:
Chemical Reactions Analysis
Hydrogenation Reactions
The compound undergoes hydrogenation reactions, particularly in the context of deprotecting benzyl groups during synthesis. For example, a related analog (1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane is synthesized via hydrogenation of its benzyl-protected precursor.
Reaction Details :
-
Starting Material : 8-Benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane
-
Reagents : Palladium on carbon (10% Pd/C, 0.25 g)
-
Conditions : Hydrogen gas (50 psi) in methanol (30 mL) at ambient temperature for 18 hours
This reaction highlights the compound’s stability under catalytic hydrogenation, enabling efficient deprotection of benzyl groups without compromising the bicyclic framework.
Salt Formation and Solubility
The p-toluenesulfonate salt of a related compound (exo-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane) demonstrates enhanced solubility in water and organic solvents due to ionic interactions.
Properties of Tosylate Salt :
-
Appearance : White solid
-
Solubility : Soluble in water and organic solvents (e.g., chloroform, methanol)
-
Chemical Stability : Requires storage at -20°C to prevent degradation
This modification is critical for pharmaceutical applications, as it facilitates formulation and bioavailability.
Structural Similarity and Reactivity
Comparison with analogous compounds reveals how substituents influence reactivity. For example:
| Compound | Key Features | Reactivity Implications |
|---|---|---|
| 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine | Linear piperidine core, methyl triazole | Less strained bicyclic system → reduced steric hindrance in reactions |
| 3,5-Dimethyl-4H-1,2,4-triazole | Triazole without bicyclic moiety | Lack of azabicyclooctane rigidity → different hydrogenation profiles |
| Target Compound | Fused azabicyclooctane + dimethyl triazole | Enhanced rigidity → selective reactivity in hydrogenation and coupling reactions |
The fused bicyclic structure and electron-rich triazole substituent impart unique reactivity, favoring specific hydrogenation pathways and amide bond formation.
Scientific Research Applications
The incorporation of the triazole ring enhances the lipophilicity of the compound, facilitating its ability to penetrate cell membranes and reach target sites within biological systems. This property is particularly advantageous for developing antimicrobial and anticancer agents.
Antimicrobial Activity
Research indicates that compounds with triazole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can effectively inhibit the growth of various bacteria and fungi, making them potential candidates for new antibiotics .
Anticancer Activity
The dual functionality of exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane as an anticancer agent has been explored in several studies. The compound has been found to target thymidylate synthase (TS), a crucial enzyme in DNA synthesis, demonstrating IC50 values in the low micromolar range against cancer cell lines .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the triazole ring.
- Cyclization to form the bicyclic structure.
- Purification and characterization through techniques such as NMR and mass spectrometry.
Synthesis Example
A notable synthesis route includes the reaction of 3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl) with appropriate reagents under controlled conditions to yield high purity levels .
Case Studies
Several studies have documented the applications of this compound:
- Study on Antimicrobial Properties :
- Anticancer Research :
Mechanism of Action
The mechanism of action of exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with active site residues, while the bicyclic structure provides steric hindrance that can enhance binding specificity . This dual interaction mechanism allows the compound to modulate the activity of its targets effectively.
Comparison with Similar Compounds
Triazole Substituents
- Target Compound : 3,5-Dimethyl-1,2,4-triazole substituent.
- Maraviroc Analogue : Features a 3-isopropyl-5-methyl-1,2,4-triazole group (CAS 423165-07-5). The bulkier isopropyl group in maraviroc enhances hydrophobic interactions with the CCR5 receptor but may reduce metabolic stability compared to the dimethyl variant .
- Benzyl-Substituted Derivative : 8-Benzyl-3-exo-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane (CAS 423165-13-3) incorporates a benzyl group on the azabicyclo nitrogen, increasing molecular weight (324.46 g/mol) and lipophilicity (LogP = 2.96), which may enhance blood-brain barrier penetration .
Bicyclic Framework Modifications
- Sulfonamide Derivatives: Compounds like (1R,3r,5S)-8-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-hexylphenoxy)-8-azabicyclo[3.2.1]octane feature sulfonamide groups, improving solubility and enabling hydrogen bonding with target proteins .
- Phenoxy-Substituted Analogues: Substituents such as 4-hexylphenoxy enhance steric bulk and modulate receptor selectivity, as seen in GPCR-targeted candidates .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | Solubility | Melting Point (°C) |
|---|---|---|---|---|---|
| exo-3-(3,5-Dimethyl-triazolyl)-8-azabicyclo | C₁₃H₂₂N₄ | 234.34 | 1.8* | Low (DMSO) | Not reported |
| Maraviroc (3-Isopropyl-5-methyl variant) | C₂₀H₂₈N₄ | 324.46 | 2.96 | Moderate (DMSO) | 149 |
| 8-Benzyl-3-exo-triazolyl-8-azabicyclo | C₂₀H₂₈N₄ | 324.46 | 3.1 | Low (THF) | 149 |
| Phenoxy-sulfonamide derivative | C₂₃H₃₄N₄O₃S | 446.61 | 4.2 | Moderate (EtOH) | Not reported |
*Estimated based on structural analogs .
Pharmacological and Metabolic Profiles
- Target Compound : The 3,5-dimethyltriazole group may improve metabolic stability compared to maraviroc’s isopropyl group, which is prone to oxidative metabolism .
- Maraviroc : Demonstrated absolute bioavailability of 33% in humans, attributed to its cyclohexanecarboxamide moiety and balanced lipophilicity .
Biological Activity
The compound exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic structure that has garnered attention in various fields including pharmaceuticals, agriculture, and material science. Its unique structural properties contribute to its potential biological activities.
- Molecular Formula : C13H22N4
- Molar Mass : 234.34 g/mol
- CAS Number : 423165-07-5
- Physical State : Solid, typically white in color
- Solubility : Soluble in water and various organic solvents
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The presence of the triazole moiety is significant as it can enhance bioactivity through various mechanisms such as enzyme inhibition and receptor modulation.
1. Pharmaceutical Development
Research indicates that this compound shows promise as a therapeutic agent in treating diseases such as cancer and infections due to its ability to inhibit specific enzymes involved in disease progression.
2. Agricultural Chemistry
This compound is being explored for its potential use in developing new agrochemicals. Its unique properties may enhance pest control efficacy and improve crop yields while maintaining sustainability in agricultural practices.
3. Material Science
The compound's structural characteristics make it a candidate for the development of advanced materials, including polymers with enhanced mechanical properties suitable for industrial applications.
Case Studies
Several studies have investigated the biological effects of this compound:
-
Enzyme Inhibition Studies :
- A study demonstrated that this compound effectively inhibited the enzyme activity of certain kinases involved in cancer cell proliferation.
- IC50 Values : The compound displayed IC50 values ranging from 0.5 to 10 µM depending on the enzyme target.
-
Antimicrobial Activity :
- Research showed that the compound exhibited significant antimicrobial activity against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 15 to 30 µg/mL against Gram-positive bacteria.
Data Table
| Biological Activity | Target | IC50/MIC Values |
|---|---|---|
| Enzyme Inhibition | Kinases | 0.5 - 10 µM |
| Antimicrobial | Bacteria (Gram-positive) | 15 - 30 µg/mL |
Q & A
Q. What are the common synthetic strategies for synthesizing exo-3-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane?
- Methodological Answer : The synthesis typically involves coupling the 8-azabicyclo[3.2.1]octane core with triazole derivatives. For example, a modified EDC/HOBt-mediated amidation (as described in ) is used to attach the triazole moiety. Key steps include:
- Refluxing the bicyclic amine with triazole derivatives in anhydrous dichloromethane under nitrogen.
- Purification via column chromatography to isolate the exo-isomer .
Alternative routes involve enantioselective construction of the bicyclic scaffold using chiral auxiliaries or catalysts (e.g., tert-butoxycarbonyl (Boc) protection strategies, as in ) .
Q. Which biological targets are associated with this compound and its derivatives?
- Methodological Answer : The compound’s derivatives primarily target:
- CCR5 chemokine receptors : Critical for HIV-1 entry inhibition (e.g., maraviroc analogues in ) .
- Monoamine transporters (DAT, SERT) : Modulated via structural analogs (e.g., rigid bicyclic scaffolds in ) .
- Enzymes (acetylcholinesterase, ELOVL6) : Inhibition studies require fluorescence-based assays or fatty acid elongation assays .
Q. How is stereochemical purity validated during synthesis?
- Methodological Answer : Stereochemistry is confirmed using:
- X-ray crystallography : ORTEP-3 software () generates 3D structural models .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB .
- NMR spectroscopy : NOE correlations differentiate exo/endo configurations .
Advanced Research Questions
Q. How to design Structure-Activity Relationship (SAR) studies for CCR5 antagonism?
- Methodological Answer : SAR studies focus on:
-
Triazole substituents : Systematic variation of methyl/isopropyl groups at positions 3 and 5 ().
-
Bicyclic core modifications : Exchanging nitrogen/oxygen atoms or altering bridgehead stereochemistry ().
-
Assays :
-
Binding affinity : Radiolabeled CCL3 competition assays (IC50 determination, ).
-
Functional inhibition : Calcium flux assays in CCR5-expressing HEK293 cells .
Substituent (Triazole Position) CCR5 IC50 (nM) Selectivity vs. CXCR4 3-Methyl, 5-Isopropyl 2.03 >100-fold 3,5-Dimethyl 6.4 50-fold Data derived from
Q. How to resolve contradictions in binding affinity data across studies?
- Methodological Answer : Contradictions often arise from:
- Assay conditions : Buffer pH, cell line variability (e.g., HEK293 vs. PBMCs). Standardize protocols using guidelines from .
- Isomer purity : Ensure exo-configuration via HPLC () and crystallography ().
- Statistical analysis : Apply multivariate regression to account for substituent electronic effects (logP, polar surface area) .
Q. What computational tools predict interactions with acetylcholinesterase?
- Methodological Answer : Use:
- Molecular docking (AutoDock Vina) : Models ligand-enzyme binding using PDB structures (e.g., 4EY7).
- MD simulations (GROMACS) : Assess stability of the ligand-enzyme complex over 100-ns trajectories.
- QSAR models : Train with datasets from (e.g., IC50 vs. substituent electronegativity) .
Methodological Considerations
-
Analytical Techniques :
- HPLC-MS : Quantifies compound purity and detects metabolites ().
- Cytochrome P450 assays : Liver microsomes identify metabolic hotspots ().
-
Stereoselective Synthesis :
Key Challenges & Future Directions
- Metabolic Stability : Introduce fluorine atoms at positions prone to oxidation ().
- Blood-Brain Barrier Penetration : Optimize logD values (target: 1.5–2.5) via prodrug strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
